N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Description
N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, including a morpholine ring, a thiophene ring, and an indazole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-22(19(24)14-4-5-15-12-20-21-16(15)11-14)13-17(18-3-2-10-26-18)23-6-8-25-9-7-23/h2-3,10,12,14,17H,4-9,11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJXXSSXDREVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC=CS1)N2CCOCC2)C(=O)C3CCC4=C(C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as a substituted phenylhydrazine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated indazole derivative.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.
Scientific Research Applications
N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activities, making it a potential candidate for drug discovery and development. Researchers can study its interactions with biological targets to identify potential therapeutic applications.
Medicine: The compound’s unique structure may allow it to interact with specific molecular targets, leading to potential applications in the treatment of diseases. It can be investigated for its pharmacological properties and therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can be compared with other similar compounds, such as:
N-methyl-N-(2-piperidin-4-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
N-methyl-N-(2-morpholin-4-yl-2-furanyl-2-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide: This compound has a furan ring instead of a thiophene ring, potentially leading to variations in reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
